molecular formula C17H15ClF2N2O B5378935 (2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

(2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5378935
M. Wt: 336.8 g/mol
InChI Key: LBUNVEBMGZTFOW-UHFFFAOYSA-N
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Description

(2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features both chloro and fluoro substituents on a phenyl ring, as well as a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base to form the intermediate (2-chloro-4-fluorophenyl)(2-fluorophenyl)methanone. This intermediate is then reacted with piperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Nucleophilic substitution: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling reactions: The phenyl rings can participate in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be used in the design of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine moiety, which is common in many psychoactive drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. The presence of the piperazine ring suggests it could interact with neurotransmitter receptors, potentially affecting signal transduction pathways in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-4-fluoroacetophenone

Uniqueness

What sets (2-CHLORO-4-FLUOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE apart from these similar compounds is the presence of both chloro and fluoro substituents on the phenyl ring, combined with the piperazine moiety. This unique combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O/c18-14-11-12(19)5-6-13(14)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUNVEBMGZTFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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